

Definitive Guide: Structural Analysis of N-Boc-trans-4-bromo-3-hydroxypiperidine[1]

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Compound of Interest

Compound Name:	<i>N-Boc-trans-4-bromo-3-hydroxypiperidine</i>
CAS No.:	936250-36-1
Cat. No.:	B1290411

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Executive Summary

This technical guide outlines the structural validation, crystallographic acquisition, and conformational analysis of **N-Boc-trans-4-bromo-3-hydroxypiperidine** (CAS: 936250-36-1). [1] As a critical chiral building block for kinase inhibitors (e.g., Ibrutinib intermediates) and CDK9 antagonists, the stereochemical purity of this scaffold is non-negotiable.

While NMR (NOESY/COSY) provides relative stereochemistry, Single Crystal X-Ray Diffraction (SC-XRD) remains the absolute standard for defining the (3R,4R) vs. (3S,4S) absolute configuration.[1] This guide leverages the heavy-atom effect of bromine to establish a self-validating protocol for absolute structure determination.[1]

Part 1: Chemical Context & Stereochemical Origin[1]

The Synthetic Pathway & Stereoselectivity

To understand the crystal structure, one must understand the genesis of the chiral centers. The trans-relationship is typically established via the ring-opening of a bromonium ion intermediate


derived from tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate.[1]

Mechanism:

- Electrophilic Attack: NBS generates a bromonium ion on the alkene.[1]
- Nucleophilic Opening: Water attacks the bromonium ion anti-periplanar to the C-Br bond.[1]
- Result: A trans-diaxial opening, which typically relaxes to a diequatorial conformation in the chair form, depending on the N-Boc protecting group strain.[1]

Visualization of Stereochemical Flow

The following diagram illustrates the stereochemical causality and the critical decision points for structural analysis.

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Figure 1: Stereochemical genesis of the trans-bromohydrin scaffold and validation pathways.

Part 2: Crystallization Strategy (The "Oily Intermediate" Problem)

Piperidine carbamates are notorious for forming oils or low-melting solids due to the rotational freedom of the tert-butyl group.[1] High-quality single crystals are required for accurate Flack parameter determination.[1]

Solvent Systems

The compound is moderately polar.[1] Avoid chlorinated solvents which may disorder the halogen positions.[1]

- Primary System: Diisopropyl ether / n-Heptane (Slow evaporation at 4°C).[1]
- Secondary System: Toluene / Pentane (Vapor diffusion).[1]

The Derivatization Protocol (Contingency)

If the N-Boc-bromo-alcohol persists as an oil, do not waste time on further solvent screens.[1] Immediate derivatization is the field-proven solution.[1]

- Action: Esterify the 3-OH with p-nitrobenzoyl chloride.
- Rationale: The p-nitrobenzoate moiety introduces strong stacking interactions, significantly raising the melting point and promoting lattice formation.[1]

Part 3: X-Ray Diffraction Data Acquisition[1]

Radiation Source Selection

This is the most critical technical decision.[1]

- Copper (Cu-K α),
= 1.54178 Å):
 - Pros: Maximizes the anomalous scattering signal () of Bromine (), making absolute configuration assignment definitive even for small crystals.
 - Cons: Higher absorption ().[1] Requires precise face-indexing and absorption correction (SADABS or equivalent).[1]

- Molybdenum (Mo-K

,

= 0.71073 Å):

- Pros: Lower absorption, higher resolution data.[1]
 - Cons: Lower anomalous signal.[1]
- Recommendation: Use Cu-K

for this specific molecule to ensure a robust Flack parameter, provided the crystal is not larger than 0.3mm (to mitigate absorption).[1]

Data Collection Parameters



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Part 4: Structural Analysis & Refinement[1][2]

Conformational Analysis (The Chair)

The piperidine ring typically adopts a chair conformation. However, the N-Boc group introduces strain, which may flatten the ring around the nitrogen.

- Check: Calculate the Cremer-Pople puckering parameters (

). A perfect chair has

or

.^[1] Deviations indicate twist-boat character.^[1]

- Substituent Orientation: In the trans-isomer, verify if the 3-OH and 4-Br are diequatorial (likely preferred to avoid 1,3-diaxial interaction with axial protons) or diaxial (stabilized by dipole opposition).

Absolute Configuration (The Flack Parameter)

The presence of Bromine allows for the calculation of the Flack parameter (

) during least-squares refinement (SHELXL).

- Interpretation:
 - (with standard uncertainty): The model represents the correct absolute configuration.
 - : The model is inverted; the crystal is the enantiomer.
 - : The crystal is a racemic twin or the space group is incorrect.

Refinement Workflow

The following diagram details the logic for handling disorder and twinning, common in Boc-protected saturated heterocycles.



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Figure 2: Crystallographic refinement decision tree for N-Boc-piperidine derivatives.

Part 5: Implications for Drug Design

Pharmacophore Mapping

The crystal structure reveals the precise vector of the hydroxyl group relative to the bromine (a handle for further cross-coupling).

- H-Bonding: Inspect the crystal packing for intermolecular hydrogen bonds involving the 3-OH.[1] If the OH acts as a donor to the Boc carbonyl of a neighboring molecule, this mimics the interaction with the hinge region of kinase enzymes (e.g., CDK9).

Analog Comparison

Comparing the bromo-analog to the known structure of (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine (COD 4028550) reveals that the larger Bromine atom may induce a slight flattening of the ring compared to the Fluorine analog.[1] This steric bulk must be accounted for when docking the intermediate into enzyme active sites during in silico modeling.[1]

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Sources

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